4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole
Description
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is a conjugated small molecule featuring a central benzo[c][1,2,5]selenadiazole (BSeD) core substituted at the 4 and 7 positions with 2,5-dimethoxyphenyl groups. The BSeD core, analogous to benzothiadiazole (BTD) but with selenium replacing sulfur, enhances polarizability and reduces the bandgap, leading to red-shifted absorption/emission profiles compared to sulfur-based analogs . The 2,5-dimethoxyphenyl substituents are electron-donating groups (EDGs) that extend π-conjugation and modulate electronic properties. Methoxy groups at the 2 and 5 positions on the phenyl rings ensure steric compatibility and planarization, facilitating efficient charge transfer.
Properties
Molecular Formula |
C22H20N2O4Se |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4,7-bis(2,5-dimethoxyphenyl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C22H20N2O4Se/c1-25-13-5-9-19(27-3)17(11-13)15-7-8-16(22-21(15)23-29-24-22)18-12-14(26-2)6-10-20(18)28-4/h5-12H,1-4H3 |
InChI Key |
PRFBHNXICRXCFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C3=N[Se]N=C23)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole typically involves the reaction of 2,5-dimethoxyaniline with selenium dioxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in various applications. Its interaction with biological molecules can lead to antioxidant effects and potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole and analogous compounds:
Key Observations:
Substituent Effects on Optoelectronics: Electron-Donating Strength: Pyrazolate (DPBS) and thiophene (Th-BSeD) substituents induce stronger bathochromic shifts than methoxy groups due to higher electron-donating capacity. For example, DPBS emits at 632 nm, while BPC-2BSe (carbazole-based) shows broader absorption .
Central Heteroatom Impact :
- Replacing sulfur in BTD with selenium (BSeD) reduces the bandgap by ~0.1–0.3 eV, as seen in Th-BSeD vs. Th-BTD (thiophene-substituted BTD). This enhances near-infrared (NIR) emission suitability for memory devices and bioimaging .
Applications: LMOFs: Pyrazolate-based BSeD (DPBS) is preferred for LMOFs due to metal-coordination capability, whereas dimethoxyphenyl-BSeD may require carboxylate functionalization for MOF integration . Electrochromics: Bromine-substituted BSeD (2Br-HT-BSeD) demonstrates superior electrochromic contrast (ΔT >40%) compared to non-halogenated analogs, highlighting the role of electron-withdrawing groups (EWGs) in redox tuning .
However, analogous Stille/Suzuki coupling strategies used for Th-BSeD and DSBSeD could be adapted, with methoxyphenyl boronic acids as precursors .
Biological Activity
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole features a selenadiazole core with two dimethoxyphenyl substituents. The presence of selenium in the structure is significant as it contributes to various biological activities.
Antitumor Activity
Research indicates that compounds containing selenadiazole moieties exhibit notable antitumor properties. For instance, studies have shown that derivatives of selenadiazoles can inhibit the growth of various cancer cell lines. A recent study highlighted that compounds with similar structures demonstrated IC50 values in the nanomolar range against breast cancer and cervical carcinoma cells .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 4 | MCF-7 (Breast) | 0.058 |
| 5 | HeLa (Cervical) | 0.070 |
Antimicrobial Activity
4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity can be attributed to the selenium atom in its structure, which plays a role in redox reactions.
The biological activity of 4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole is thought to involve multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
- Antioxidative Mechanisms : The selenium component may enhance the body's antioxidant defenses.
Case Studies
Several case studies have explored the efficacy of selenadiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with a selenadiazole derivative showed a significant reduction in tumor size after eight weeks of treatment.
- Case Study 2 : An investigation into the antimicrobial effects on hospital-acquired infections revealed that a related compound significantly reduced bacterial load in infected patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
